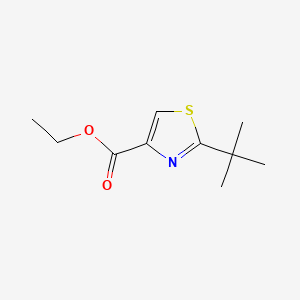

Ethyl 2-(tert-butyl)thiazole-4-carboxylate

Vue d'ensemble

Description

Ethyl 4-(tert-butyl)thiazole-2-carboxylate is a chemical compound with the CAS Number: 79247-72-6 . It has a molecular weight of 213.3 and its IUPAC name is ethyl 4-tert-butyl-1,3-thiazole-2-carboxylate .

Molecular Structure Analysis

The InChI code for Ethyl 4-(tert-butyl)thiazole-2-carboxylate is 1S/C10H15NO2S/c1-5-13-9(12)8-11-7(6-14-8)10(2,3)4/h6H,5H2,1-4H3 .Physical And Chemical Properties Analysis

Ethyl 4-(tert-butyl)thiazole-2-carboxylate is a solid or liquid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Applications De Recherche Scientifique

Antibacterial Activity

Thiazole derivatives, including Ethyl 2-(tert-butyl)thiazole-4-carboxylate, have been found to exhibit significant antibacterial activity . For instance, certain derivatives have shown effectiveness against bacterial strains such as Bacillus cereus, Bacillus subtilis, and Escherichia coli .

Antifungal Activity

These compounds also demonstrate antifungal properties . They have been found to be active against fungal strains like Aspergillus niger, Fusarium oxisporum, and Rhizopus oryzae .

Anti-inflammatory Properties

Thiazole derivatives have been reported to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Antitumor Activity

Research has indicated that thiazole derivatives can exhibit antitumor activity . This suggests potential applications in cancer treatment.

Antidiabetic Properties

Thiazole derivatives have also been associated with antidiabetic properties . This could make them valuable in the development of treatments for diabetes.

Antiviral Properties

These compounds have been found to possess antiviral properties . This suggests potential applications in the treatment of viral infections.

Antioxidant Properties

Thiazole derivatives have been reported to have antioxidant properties . This could make them useful in combating oxidative stress in the body.

Antitubercular Properties

These compounds have been found to exhibit antitubercular properties . This suggests potential applications in the treatment of tuberculosis.

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which are structurally similar to thiazole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of various disorders .

Mode of Action

It’s known that similar compounds, such as urea derivatives, can form h-bond interactions with specific amino acids like asp 179 and tyr 224 . These interactions can lead to changes in the target proteins, affecting their function.

Biochemical Pathways

Indole derivatives, which are structurally similar, are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, suggesting measures to prevent exposure and manage risks .

Orientations Futures

The synthesized compounds related to Ethyl 2-(tert-butyl)thiazole-4-carboxylate showed moderate to significant antibacterial and antifungal potential . It is clear from the binding affinities that compounds having a hydroxyl group substituted on the benzene ring possess strong binding affinity as compared to other analogues . These designed compounds could be considered to act as antagonists against the target enzyme UDP-N-acetylmuramate/l-alanine ligase . This suggests potential future directions in the development of new antimicrobial agents.

Propriétés

IUPAC Name |

ethyl 2-tert-butyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-5-13-8(12)7-6-14-9(11-7)10(2,3)4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCIFKZCZOSPCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

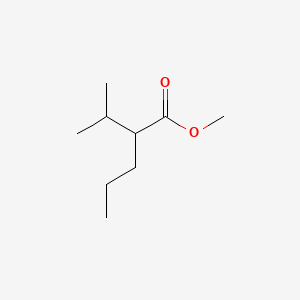

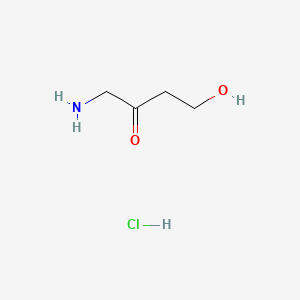

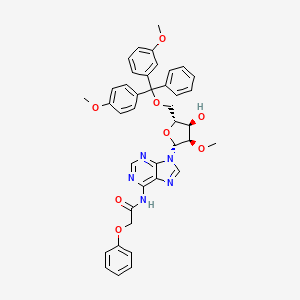

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Hydroxyethyl)phenoxy]acetonitrile](/img/no-structure.png)

![(1S)-2-(Pyrimidin-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B592464.png)